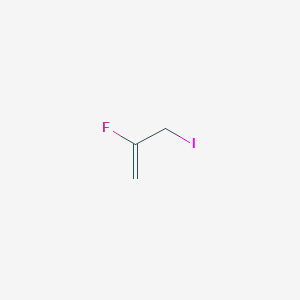
2-Fluoro-3-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodoprop-1-ene is an organofluorine compound with the molecular formula C3H4FI. It is a halogenated alkene, characterized by the presence of both fluorine and iodine atoms attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .
Scientific Research Applications
2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropene: Similar in structure but lacks the iodine atom.
3-Iodoprop-1-ene: Similar in structure but lacks the fluorine atom.
2-Chloro-3-iodoprop-1-ene: Contains chlorine instead of fluorine .
Uniqueness
2-Fluoro-3-iodoprop-1-ene is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This dual halogenation can lead to unique reaction pathways and applications not observed in similar compounds .
Properties
Molecular Formula |
C3H4FI |
|---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
2-fluoro-3-iodoprop-1-ene |
InChI |
InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2 |
InChI Key |
IEOCBGRKOZRONB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















